molecular formula C11H18O B8491765 4-Isopropylidene-1-methyl-2-cyclohexenylmethanol

4-Isopropylidene-1-methyl-2-cyclohexenylmethanol

Cat. No. B8491765
M. Wt: 166.26 g/mol
InChI Key: YBGCGAZYCRCNNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07642385B2

Procedure details

A glass reaction vessel was charged with 1 g of 4-isopropylidene-1-methyl-2-cyclohexenylmethanol, the catalyst shown in Table 1 and 20 mL of isopropanol, and the contents of the reaction vessel were reacted with each other at a pressure of from 0.2 to 0.3 MPa and a temperature of 25° C. for the time period shown in Table 1. Thereafter, the reaction mixture was filtered to remove the catalyst therefrom, and then concentrated to obtain 4-isopropyl-1-methyl-3-cyclohexenylmethanol. The amount of hydrogen consumed and the yield of the 4-isopropyl-1-methyl-3-cyclohexenylmethanol are shown in Table 1.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](=[C:4]1[CH2:9][CH2:8][C:7]([CH2:11][OH:12])([CH3:10])[CH:6]=[CH:5]1)([CH3:3])[CH3:2]>C(O)(C)C>[CH:1]([C:4]1[CH2:9][CH2:8][C:7]([CH2:11][OH:12])([CH3:10])[CH2:6][CH:5]=1)([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(C)=C1C=CC(CC1)(C)CO
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A glass reaction vessel
CUSTOM
Type
CUSTOM
Details
the contents of the reaction vessel were reacted with each other at a pressure of from 0.2 to 0.3 MPa
CUSTOM
Type
CUSTOM
Details
a temperature of 25° C.
FILTRATION
Type
FILTRATION
Details
Thereafter, the reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=CCC(CC1)(C)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.